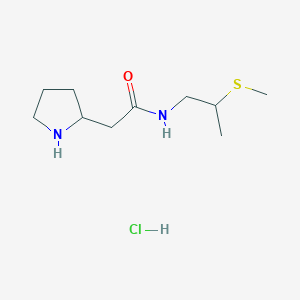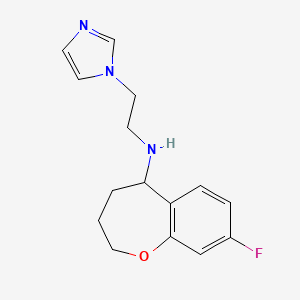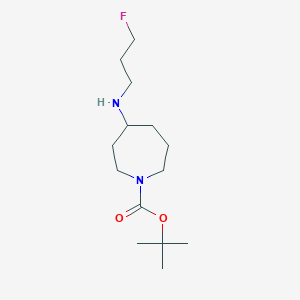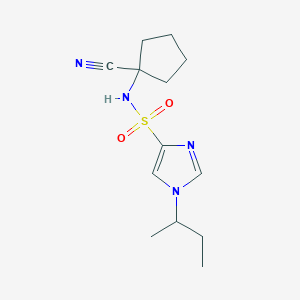
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride, also known as SMM-189, is a small molecule that has been studied for its potential therapeutic effects. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Wirkmechanismus
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is a selective inhibitor of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The Wnt signaling pathway is dysregulated in many diseases, including cancer and Alzheimer's disease. N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride inhibits the activity of the Wnt signaling pathway by targeting the protein Dishevelled, which is a key component of the pathway.
Biochemical and Physiological Effects
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to have a variety of biochemical and physiological effects. In cancer research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In diabetes research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve glucose tolerance, insulin sensitivity, and pancreatic beta cell function. In Alzheimer's disease research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve cognitive function, reduce amyloid-beta levels, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent inhibitors of the Wnt signaling pathway. Another area of interest is the investigation of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride and its potential therapeutic effects in other diseases.
Synthesemethoden
The synthesis of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride involves several steps. The first step is the synthesis of 2-methylsulfanylpropylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form the intermediate product. The final step involves the acetylation of the intermediate product with acetic anhydride to yield N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve cognitive function and reduce amyloid-beta levels.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)7-12-10(13)6-9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBYDGEBKGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCCN1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)

![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
